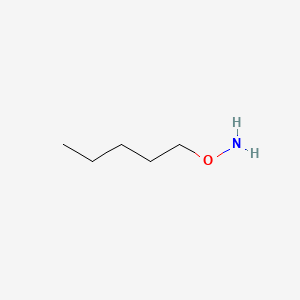![molecular formula C10H18O B6597089 (4-Methylbicyclo[2.2.2]octan-1-yl)methanol CAS No. 28305-83-1](/img/structure/B6597089.png)
(4-Methylbicyclo[2.2.2]octan-1-yl)methanol
Vue d'ensemble
Description
(4-Methylbicyclo[222]octan-1-yl)methanol is an organic compound with the molecular formula C10H18O It is a bicyclic alcohol, characterized by a bicyclo[222]octane framework with a methyl group at the 4-position and a hydroxymethyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4-Methylbicyclo[2.2.2]octan-1-one), using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in anhydrous conditions and under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process can be optimized for large-scale production by using suitable catalysts and reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylbicyclo[2.2.2]octan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: (4-Methylbicyclo[2.2.2]octan-1-yl)methanal or (4-Methylbicyclo[2.2.2]octan-1-yl)methanoic acid.
Reduction: (4-Methylbicyclo[2.2.2]octane).
Substitution: (4-Methylbicyclo[2.2.2]octan-1-yl)methyl chloride or bromide.
Applications De Recherche Scientifique
(4-Methylbicyclo[2.2.2]octan-1-yl)methanol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol depends on its specific application. In biochemical studies, it may act as a ligand binding to specific molecular targets, influencing biological pathways. In organic synthesis, it serves as a reactive intermediate, participating in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methylbicyclo[2.2.2]octan-1-yl)methanal: The aldehyde derivative of the compound.
(4-Methylbicyclo[2.2.2]octan-1-yl)methanoic acid: The carboxylic acid derivative.
(4-Methylbicyclo[2.2.2]octane): The fully reduced form of the compound.
Uniqueness
(4-Methylbicyclo[2.2.2]octan-1-yl)methanol is unique due to its bicyclic structure and the presence of both a methyl and hydroxymethyl group. This combination of features imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
IUPAC Name |
(4-methyl-1-bicyclo[2.2.2]octanyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9-2-5-10(8-11,6-3-9)7-4-9/h11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNIMRNTWHDLKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20530172 | |
| Record name | (4-Methylbicyclo[2.2.2]octan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20530172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28305-83-1 | |
| Record name | (4-Methylbicyclo[2.2.2]octan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20530172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

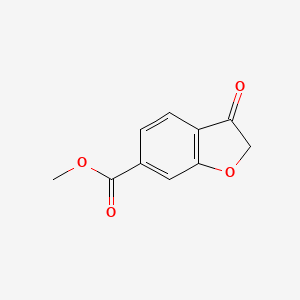

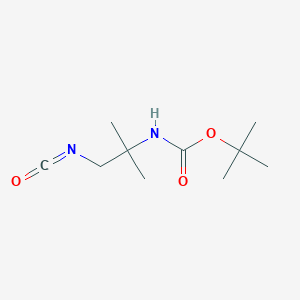
![tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate](/img/structure/B6597037.png)
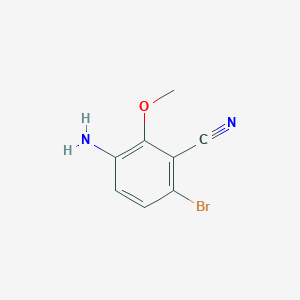
![methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6597058.png)
![tert-Butyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B6597071.png)
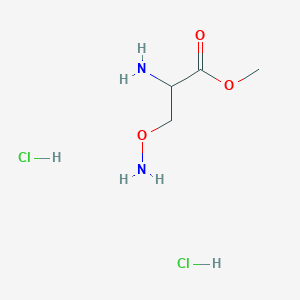
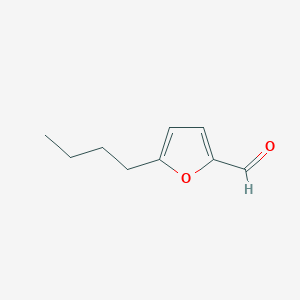

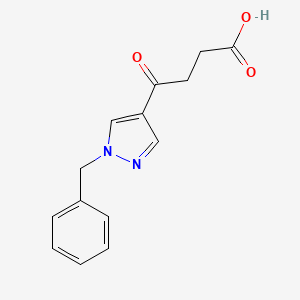
![1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one](/img/structure/B6597107.png)
